molecular formula C10H10N2O3 B7780310 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione CAS No. 865076-04-6

4-(Pyridin-4-ylmethyl)morpholine-3,5-dione

Cat. No.: B7780310
CAS No.: 865076-04-6
M. Wt: 206.20 g/mol
InChI Key: XINWXOPHEFXEAF-UHFFFAOYSA-N
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Description

Significance of the Morpholine-3,5-dione (B1583248) Scaffold in Heterocyclic Chemistry

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, recognized for its ability to improve the pharmacokinetic profile of drug candidates. nih.gov The introduction of a morpholine-3,5-dione core provides a rigid, heterocyclic framework that can be synthetically elaborated. This scaffold is a versatile building block in organic synthesis, allowing for the creation of diverse molecular libraries. chemimpex.com While the basic morpholine structure is common, the 3,5-dione variant offers specific electronic and steric properties that can be exploited in drug design. Studies on related N-substituted morpholines have explored their potential to induce DNA repair, although the genotoxicity is often dependent on the nature of the substituent rather than the morpholine ring itself. nih.gov

The synthesis of morpholine-3,5-diones can be achieved through various synthetic routes, often starting from amino acids or by the cyclization of N-substituted haloacetamides. These methods provide a foundation for the potential synthesis of novel derivatives like 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione.

Relevance of the Pyridine (B92270) Moiety in Pharmaceutical Research and Design

The pyridine ring is a fundamental nitrogen-containing heterocycle that is a constituent of numerous natural products and synthetic drugs. mdpi.com Its presence in a molecule can significantly influence its biological activity and physicochemical properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets such as enzymes and receptors. mdpi.com

A review of FDA-approved drugs from 2014 to 2023 revealed that pyridine-containing heterocycles are a major component, with a significant number being developed as anticancer agents and for treating central nervous system disorders. rsc.org The versatility of the pyridine ring allows for substitution at various positions, enabling the fine-tuning of a compound's biological and pharmacokinetic profile. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Moiety

Drug NameTherapeutic Category
AbemaciclibAnticancer
LarotrectinibAnticancer
OlaparibAnticancer
BrivaracetamAnticonvulsant
SuvorexantInsomnia

This table illustrates the broad applicability of the pyridine scaffold in modern pharmaceuticals.

Conceptualization of Hybrid Morpholine-Pyridine Architectures in Drug Discovery

The conceptualization of hybrid molecules like this compound stems from the desire to combine the advantageous properties of both the morpholine and pyridine scaffolds. The pyridin-4-ylmethyl group, when attached to a nitrogen heterocycle, can serve as a critical pharmacophoric element. This structural motif is found in various biologically active compounds and can influence target binding and cellular uptake.

The rationale for designing such a hybrid includes:

Modulation of Biological Activity: The pyridine moiety can introduce new interactions with biological targets that are not possible with an unsubstituted morpholine-3,5-dione.

Improved Physicochemical Properties: The pyridine ring can alter the solubility, lipophilicity, and metabolic stability of the parent morpholine-3,5-dione, potentially leading to a more favorable pharmacokinetic profile.

Novel Intellectual Property: The creation of a novel hybrid structure opens up new avenues for patentable chemical space.

Research into related hybrid structures has shown promise. For instance, morpholine-linked indoles have been designed as inhibitors of the Kv1.5 potassium channel, demonstrating the potential of such hybrid approaches in addressing specific therapeutic targets. nih.gov

Scope and Objectives of Academic Research on this compound

Given the limited specific literature on this compound, academic research on this compound would likely encompass several key objectives. A primary goal would be the development of an efficient and scalable synthetic route to produce the compound in high purity. This would be a foundational step for any further investigation.

Subsequent research would focus on the comprehensive characterization of the molecule's physicochemical properties, including its solubility, stability, and lipophilicity. A crucial aspect of the research would be the biological evaluation of the compound. Based on the known activities of its constituent parts, screening for anticancer and enzyme inhibitory activities would be a logical starting point. For example, derivatives of morpholine have been investigated as inhibitors of carbonic anhydrase-II. nih.gov

Table 2: Potential Research Areas for this compound

Research AreaKey Objectives
Chemical Synthesis Develop and optimize a synthetic pathway.
Physicochemical Characterization Determine solubility, stability, and other key properties.
Biological Evaluation Screen for anticancer, enzyme inhibitory, and other relevant activities.
Structure-Activity Relationship (SAR) Studies Synthesize and test analogs to understand the role of each structural component.

The exploration of this compound represents a logical progression in the field of medicinal chemistry, building upon the established value of its core components to create a novel molecule with untapped therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(pyridin-4-ylmethyl)morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9-6-15-7-10(14)12(9)5-8-1-3-11-4-2-8/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINWXOPHEFXEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CO1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271101
Record name 4-(4-Pyridinylmethyl)-3,5-morpholinedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865076-04-6
Record name 4-(4-Pyridinylmethyl)-3,5-morpholinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865076-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Pyridinylmethyl)-3,5-morpholinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Pyridin 4 Ylmethyl Morpholine 3,5 Dione and Its Analogues

Strategies for the Construction of the Morpholine-3,5-dione (B1583248) Core

The morpholine-3,5-dione ring system is a key structural motif that can be assembled through several synthetic approaches. These methods generally involve the cyclization of linear precursors containing the requisite nitrogen, oxygen, and carbonyl functionalities.

Cyclization Reactions and Condensation Approaches for Morpholine-3,5-dione Synthesis

The construction of the morpholine-dione skeleton is often achieved through intramolecular cyclization reactions. A common and effective strategy involves the use of N-substituted iminodiacetic acid derivatives. For instance, the cyclization of N-(haloacyl)-α-amino acids can yield morpholine-2,5-diones, a related class of compounds. nih.gov While direct synthesis of the 3,5-dione isomer via this specific route is less common, the underlying principle of intramolecular condensation is a cornerstone of morpholine-dione synthesis.

Another prevalent method involves the double cyclocondensation of precursor molecules. For example, the reaction of anthranilamides with ethyl levulinate can lead to complex heterocyclic systems through a double cyclocondensation cascade, highlighting the utility of this approach in building fused ring systems. mdpi.com While not a direct synthesis of a simple morpholine-3,5-dione, this illustrates the power of condensation reactions in forming dione-containing heterocycles. A more direct approach would involve the condensation of iminodiacetic acid or its esters with a suitable two-carbon unit, although specific literature for the unsubstituted morpholine-3,5-dione is not abundant. The synthesis of related morpholine-2,5-diones often starts from α-amino acids, which are first reacted with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid intermediate, which then undergoes intramolecular cyclization. nih.gov

Starting Material Reagents Product Reaction Type Reference
α-Amino acidα-Halogenated acyl halide, BaseN-(α-haloacyl)-α-amino acidAcylation nih.gov
N-(α-haloacyl)-α-amino acidBaseMorpholine-2,5-dioneIntramolecular Cyclization nih.gov
AnthranilamideEthyl levulinate, Acid catalystTetrahydropyrrolo[1,2-a]quinazoline-1,5-dioneDouble Cyclocondensation mdpi.com

Derivatization of Precursors for Substituted Morpholine-3,5-dione Synthesis

The synthesis of substituted morpholine-3,5-diones can be achieved by starting with appropriately substituted precursors. This approach allows for the introduction of desired functionalities prior to the formation of the heterocyclic ring. For instance, using a substituted α-amino acid in the synthesis of morpholine-2,5-diones allows for the incorporation of a side chain at the 6-position of the resulting ring. nih.gov

A versatile method for synthesizing substituted morpholines involves a multi-component reaction (MCR) approach. The Ugi reaction, for example, can be employed to generate complex linear adducts which can then undergo intramolecular cyclization to form substituted morpholine (B109124) derivatives. nih.gov This strategy offers a high degree of molecular diversity in the final products. Another approach involves the derivatization of pre-formed morpholine rings. For example, cis-3,5-disubstituted morpholine derivatives can be synthesized from 2-(allyloxymethyl)aziridines through an electrophile-induced ring closure, followed by nucleophilic displacement of the resulting bromo atoms to introduce various substituents. researchgate.net

Introduction of the Pyridin-4-ylmethyl Moiety

Once the morpholine-3,5-dione core is established, the pyridin-4-ylmethyl group can be introduced onto the nitrogen atom of the heterocycle through several established synthetic transformations.

N-Alkylation and Reductive Amination Reactions for Pyridin-4-ylmethyl Incorporation

N-Alkylation is a direct and widely used method for forming carbon-nitrogen bonds. In the context of synthesizing 4-(pyridin-4-ylmethyl)morpholine-3,5-dione, this would involve the reaction of morpholine-3,5-dione with a suitable pyridin-4-ylmethyl halide, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine, typically in the presence of a base. The base serves to deprotonate the nitrogen atom of the morpholine-3,5-dione, generating a nucleophilic anion that then displaces the halide from the pyridinylmethyl electrophile. While specific examples for the N-alkylation of morpholine-3,5-dione are not readily found in the literature, this method is a standard procedure for the alkylation of a wide variety of amines and related heterocycles. google.com The use of 4-(chloromethyl)pyridine hydrochloride would necessitate the use of a sufficient amount of base to neutralize the hydrochloride salt in addition to deprotonating the morpholine-3,5-dione. harvard.edu

Reductive amination provides an alternative and often milder approach to N-alkylation. This two-step, one-pot process involves the initial reaction of the amine (morpholine-3,5-dione) with an aldehyde (pyridine-4-carbaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the desired amine product. A particularly effective and mild reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). scribd.comorganic-chemistry.orgnih.gov This reagent is selective for the reduction of the iminium ion in the presence of the unreacted aldehyde, which minimizes side reactions. The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), sometimes with the addition of acetic acid as a catalyst, especially for less reactive ketones. nih.gov

Reaction Type Reactants Reagents Key Features Reference
N-AlkylationMorpholine-3,5-dione, 4-(Chloromethyl)pyridine HClBase (e.g., K₂CO₃, Et₃N)Direct C-N bond formation. google.comharvard.edu
Reductive AminationMorpholine-3,5-dione, Pyridine-4-carbaldehydeSodium triacetoxyborohydride, Acetic acid (optional)Mild conditions, high selectivity. scribd.comorganic-chemistry.orgnih.gov

Mannich-Type Reactions Involving Pyridine-4-carbaldehyde and Morpholine Derivatives

The Mannich reaction is a three-component condensation reaction that forms a β-amino-carbonyl compound, known as a Mannich base. mdpi.com In a classical Mannich reaction, an active hydrogen compound, an aldehyde, and a primary or secondary amine are reacted together. While a direct three-component reaction to form this compound is not a standard approach, a modified Mannich-type reaction could be envisioned. For instance, a pre-formed Mannich base from pyridine-4-carbaldehyde and a suitable amine could potentially react with a morpholine-3,5-dione precursor.

More commonly, morpholine itself is used as the amine component in Mannich reactions to introduce a morpholinomethyl substituent onto a substrate containing an active hydrogen. mdpi.comresearchgate.netumich.edu For example, the reaction of a phenolic compound with formaldehyde (B43269) and morpholine leads to the aminomethylation of the phenol. mdpi.comcommonorganicchemistry.com The application of this reaction to directly construct the target molecule would be unconventional but could be explored through creative synthetic design, potentially involving a derivative of morpholine-3,5-dione with an active hydrogen.

Synthesis of Key Synthetic Intermediates and Precursors

The successful synthesis of this compound is contingent on the availability of key starting materials.

Morpholine-3,5-dione can be considered a derivative of iminodiacetic acid. While not commercially common, its synthesis can be approached through the cyclization of suitable precursors. It is a versatile building block in the synthesis of pharmaceuticals and agrochemicals. google.com

4-(Chloromethyl)pyridine hydrochloride is a key electrophile for the N-alkylation route. Its synthesis can be achieved from 4-methylpyridine (B42270) (γ-picoline) through a multi-step process. This involves oxidation to isonicotinic acid, followed by esterification, reduction to 4-pyridinemethanol, and finally chlorination with thionyl chloride to yield the hydrochloride salt. harvard.edu

Multi-Step Synthetic Approaches for Advanced Analogues of this compound

The synthesis of advanced analogues of this compound often requires multi-step sequences to introduce desired functional groups and stereochemical complexity. These analogues might feature substitutions on the pyridine (B92270) ring, the morpholine core, or both, to modulate their physicochemical and pharmacological properties. Retrosynthetic analysis is a key tool in designing these synthetic pathways. youtube.com

A common strategy for the synthesis of the morpholine-3,5-dione core involves the cyclization of an N-substituted iminodiacetic acid derivative. For advanced analogues, this approach can be adapted by starting with appropriately functionalized building blocks.

For instance, to synthesize an analogue with a substituent on the pyridine ring, a multi-step approach could begin with a substituted pyridine-4-carbaldehyde. This aldehyde can be subjected to reductive amination with an amino acid ester, such as glycine (B1666218) methyl ester, to form a secondary amine. Subsequent N-alkylation with a haloacetyl halide, followed by hydrolysis and cyclization, would yield the desired substituted morpholine-3,5-dione.

Another approach involves the initial construction of a substituted morpholine-3,5-dione core, followed by the introduction of the pyridinylmethyl side chain. This can be achieved by N-alkylation of a pre-formed morpholine-3,5-dione with a substituted 4-(halomethyl)pyridine. This method is particularly useful for creating a library of analogues with diverse pyridine substitutions.

The following table outlines a representative multi-step synthesis for a hypothetical advanced analogue, 4-((2-chloropyridin-4-yl)methyl)morpholine-3,5-dione.

StepReactantsReagents and ConditionsProduct
1 2-chloro-4-methylpyridineN-Bromosuccinimide (NBS), Benzoyl peroxide, CCl₄, reflux4-(bromomethyl)-2-chloropyridine
2 Iminodiacetic acidAcetic anhydride, refluxMorpholine-3,5-dione
3 Morpholine-3,5-dione, 4-(bromomethyl)-2-chloropyridineK₂CO₃, DMF, 80 °C4-((2-chloropyridin-4-yl)methyl)morpholine-3,5-dione

More complex analogues, such as those with stereocenters on the morpholine ring, can be synthesized from chiral amino acid precursors. For example, starting with a chiral α-amino acid, a sequence of N-alkylation with a haloacetyl group and subsequent cyclization can lead to chiral morpholine-2,5-diones. nih.govresearchgate.net The pyridinylmethyl group can then be introduced at the nitrogen atom. The stereochemistry of the final product is dictated by the chirality of the starting amino acid. researchgate.net

Advanced synthetic strategies may also involve palladium-catalyzed cross-coupling reactions to introduce aryl or alkenyl substituents on the pyridine ring either before or after the formation of the morpholine-3,5-dione heterocycle. e3s-conferences.org

Green Chemistry and Sustainable Synthesis Considerations for this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. unibo.it The production of this compound can be made more sustainable by considering several factors, from the choice of starting materials to the reaction conditions and solvents.

One of the key principles of green chemistry is the use of renewable feedstocks. While the direct synthesis from biomass is challenging for this specific molecule, the use of bio-derived solvents and reagents can significantly improve the sustainability of the process. For instance, the use of ethanol (B145695) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) as solvents instead of chlorinated hydrocarbons or polar aprotic solvents like DMF is a step towards a greener synthesis.

Atom economy is another important consideration. One-pot and multicomponent reactions (MCRs) are highly desirable as they can reduce the number of synthetic steps, minimize waste, and save time and resources. nih.govmdpi.com A potential MCR approach for the synthesis of the core morpholine-3,5-dione structure could involve the reaction of an amine, a glyoxylic acid derivative, and a cyanide source, although this would require significant methodological development.

The use of microwave-assisted organic synthesis (MAOS) can also contribute to a greener process. nih.gov Microwave heating often leads to shorter reaction times, higher yields, and can enable the use of less hazardous solvents or even solvent-free conditions. The alkylation of morpholine-3,5-dione with 4-(halomethyl)pyridine could potentially be accelerated and improved using microwave irradiation.

Catalysis plays a crucial role in green chemistry. The use of efficient and recyclable catalysts can reduce the need for stoichiometric reagents and minimize waste. For the synthesis of advanced analogues, the use of solid-supported catalysts for cross-coupling reactions or hydrogenations can simplify purification and allow for catalyst reuse.

The following table summarizes key green chemistry considerations for the synthesis of this compound.

Green Chemistry PrincipleApplication to SynthesisPotential Benefits
Waste Prevention One-pot synthesis, high-yield reactionsReduced waste, lower disposal costs
Atom Economy Multicomponent reactions, catalytic cyclesMaximized incorporation of starting materials into the final product
Less Hazardous Chemical Syntheses Use of greener solvents (e.g., ethanol, water), avoidance of toxic reagentsImproved safety, reduced environmental impact
Design for Energy Efficiency Microwave-assisted synthesis, reactions at ambient temperatureReduced energy consumption, shorter reaction times
Use of Renewable Feedstocks Bio-derived solvents and starting materialsReduced reliance on fossil fuels, improved sustainability
Catalysis Use of heterogeneous catalysts, biocatalysisIncreased efficiency, easier purification, catalyst recycling

By integrating these green chemistry principles into the synthetic design, the production of this compound and its analogues can be made more environmentally and economically sustainable.

Advanced Structural and Spectroscopic Characterization of 4 Pyridin 4 Ylmethyl Morpholine 3,5 Dione Derivatives

Conformational Analysis and Stereochemical Considerations

The conformational landscape of 4-(pyridin-4-ylmethyl)morpholine-3,5-dione is largely dictated by the puckering of the morpholine-3,5-dione (B1583248) ring and the rotational freedom around the C-N and C-C single bonds of the pyridinylmethyl substituent. The morpholine-3,5-dione ring, a six-membered heterocycle, is expected to adopt a non-planar conformation to alleviate ring strain. While a perfect chair conformation is common for morpholine (B109124) rings, the presence of the two carbonyl groups at positions 3 and 5 introduces planar sp² hybridized centers, which distorts the ring from an ideal chair. The resulting conformation is likely a flattened chair or a twist-boat, which minimizes steric interactions.

In analogous N-substituted morpholine derivatives, the morpholine ring has been observed to exist in a chair conformation. nih.govsoton.ac.ukresearchgate.netnih.gov For instance, in a related pyridinyl-morpholine compound, the morpholine ring was found to have a chair conformation. nih.govsoton.ac.uk The degree of puckering and the preferred conformation can be influenced by the nature of the substituent on the nitrogen atom and by intermolecular interactions in the solid state.

Stereochemical considerations arise if chiral centers are introduced into the molecule, for instance, by substitution on the morpholine-3,5-dione ring or the methylene (B1212753) bridge. The presence of such chiral centers would lead to the existence of enantiomers or diastereomers, each potentially exhibiting distinct chemical and physical properties. Dynamic stereochemistry, such as restricted rotation around the N-aryl bond, has been observed in N-aryl substituted thiomorpholine-3,5-diones, leading to stable diastereomers at room temperature. researchgate.net A similar phenomenon could be envisaged for derivatives of this compound with bulky substituents.

Spectroscopic Elucidation Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the pyridinyl protons, the methylene bridge protons, and the protons on the morpholine-3,5-dione ring. The chemical shifts and coupling constants of the morpholine ring protons can provide insights into its conformation. nih.gov For N-substituted morpholines, the four methylenes of the morpholine ring are often magnetically non-equivalent. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic functional groups within the molecule. The most prominent absorption bands would be associated with the carbonyl groups (C=O) of the dione (B5365651), typically appearing in the region of 1650-1750 cm⁻¹. The C-N stretching vibrations of the tertiary amine and the aromatic C=C and C=N stretching vibrations of the pyridine (B92270) ring would also be observable.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The mass spectrum would show a molecular ion peak corresponding to the mass of this compound. The fragmentation pattern can offer further structural clues, for example, through the characteristic loss of the pyridinylmethyl group or fragments from the morpholine-3,5-dione ring. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Value/Region
¹H NMR Pyridinyl Protons (α)δ 8.5-8.7 ppm
Pyridinyl Protons (β)δ 7.2-7.4 ppm
Methylene Protons (-CH₂-)δ 4.5-4.8 ppm
Morpholine-dione Protonsδ 4.0-4.4 ppm
¹³C NMR Carbonyl Carbons (C=O)δ 165-175 ppm
Pyridinyl Carbonsδ 120-155 ppm
Methylene Carbon (-CH₂-)δ 50-60 ppm
Morpholine-dione Carbonsδ 60-70 ppm
IR C=O Stretching1650-1750 cm⁻¹
C-N Stretching1100-1300 cm⁻¹
Aromatic C=C & C=N Stretching1400-1600 cm⁻¹
MS (EI) Molecular Ion [M]⁺m/z 220

X-ray Crystallographic Studies and Solid-State Characterization of Molecular Conformation

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information in the solid state. Such studies on derivatives of this compound would allow for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular conformation.

X-ray crystallographic studies of N-aryl-substituted thiomorpholine-3,5-diones have also been reported, providing detailed structural parameters for the thiomorpholine-3,5-dione (B1330260) ring system. researchgate.net These studies reveal how intermolecular interactions, such as hydrogen bonding and van der Waals forces, influence the packing of the molecules in the crystal lattice.

Table 2: Representative Crystallographic Data for a Related Pyridinyl-Morpholine Derivative

ParameterValueReference
Crystal SystemMonoclinic nih.govsoton.ac.uk
Space GroupP2₁/c nih.govsoton.ac.uk
a (Å)20.6161(3) researchgate.net
b (Å)5.33630(10) researchgate.net
c (Å)21.4366(3) researchgate.net
β (°)116.267(2) researchgate.net
Volume (ų)2114.80(6) researchgate.net
Z8 researchgate.net
Conformation of Morpholine RingChair nih.govsoton.ac.ukresearchgate.net

Note: The crystallographic data presented is for an analogous N-aryl thiomorpholine-3,5-dione and a pyridinyl-morpholine derivative and serves as an illustrative example.

Computational Chemistry and in Silico Approaches for 4 Pyridin 4 Ylmethyl Morpholine 3,5 Dione Research

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, which predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is crucial for understanding the structural basis of a compound's biological activity.

Molecular docking is instrumental in profiling the interactions between a ligand, such as 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione, and various protein targets. The process involves placing the ligand into the binding site of a protein and evaluating the fit using a scoring function, which estimates the binding affinity. This affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a lower value indicates a more stable and favorable interaction.

Through systematic docking against a panel of relevant proteins, researchers can generate a ligand-protein interaction profile. This profile helps to identify the most likely biological targets of the compound and can also predict potential off-target effects. For heterocyclic compounds containing pyridine (B92270) and morpholine (B109124) moieties, potential targets often include enzymes like kinases and proteins involved in bacterial resistance, such as penicillin-binding proteins (PBPs). nih.govmdpi.com

Table 1: Illustrative Ligand-Protein Docking Results for a Hypothetical Compound Series

Protein TargetTarget ClassPredicted Binding Affinity (kcal/mol)Potential Biological Effect
Cyclin-Dependent Kinase 2 (CDK2)Kinase-8.5Anticancer
Penicillin-Binding Protein 2a (PBP2a)Bacterial Enzyme-7.9MDR-Reversal Agent
Dopamine (B1211576) D4 ReceptorGPCR-9.1Antipsychotic
Rho-associated kinase 1 (ROCK1)Kinase-8.2Inhibition of cell migration

This table is illustrative and provides examples of the types of data generated from molecular docking studies. The values are not specific to this compound but represent typical findings for related bioactive compounds.

Beyond predicting if a compound will bind, molecular docking reveals how it binds. The predicted binding mode illustrates the specific three-dimensional orientation of the ligand within the protein's active site. This allows for the precise identification of key amino acid residues that stabilize the interaction. nih.gov

Common interactions include:

Hydrogen Bonds: The morpholine oxygen and dione (B5365651) carbonyl oxygens in this compound are potential hydrogen bond acceptors, while the pyridine nitrogen can also participate in such interactions.

Hydrophobic Interactions: The pyridine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic pyridine ring can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

Identifying these key interactions is fundamental for structure-activity relationship (SAR) studies, guiding the modification of the compound to enhance its binding affinity and selectivity. mdpi.com

Table 2: Example of Key Residue Interactions Identified Through Docking

Protein TargetKey Interacting ResidueInteraction TypeLigand Moiety Involved
Kinase (e.g., ROCK1)Lys105Hydrogen BondPyridine Nitrogen
Kinase (e.g., ROCK1)Asp160Hydrogen BondMorpholine Oxygen
PBP2a (Allosteric Site)Tyr446Pi-StackingPyridine Ring
PBP2a (Allosteric Site)Gln559Hydrogen BondDione Carbonyl

This table provides hypothetical examples of interactions based on studies of similar compounds binding to known protein targets. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

To build a QSAR model, a dataset of structurally related analogues with experimentally measured biological activity is required. nih.gov This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov Various statistical methods can be employed, from multiple linear regression (MLR) to more complex machine learning algorithms like gene expression programming (GEP). nih.govnih.gov

The quality and predictive ability of a QSAR model are assessed using several statistical metrics:

R² (Coefficient of Determination): Indicates how well the model fits the training data.

q² or R²cv (Cross-Validated R²): Measures the model's internal predictive ability, often determined using a leave-one-out (LOO) procedure.

pred_R² (External R²): Evaluates the model's ability to predict the activity of the external test set compounds, providing the most rigorous test of its utility. researchgate.net

A robust QSAR model for analogues of this compound could guide the optimization of the scaffold to improve a desired biological activity, such as antitubercular or anticancer effects. nih.govnih.gov

A critical output of a QSAR study is the identification of molecular descriptors that significantly correlate with biological activity. wikipedia.org These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. They can be broadly categorized as:

Topological: Describing atomic connectivity.

Electronic: Related to the distribution of electrons.

Constitutional: Based on the molecular formula (e.g., molecular weight, atom counts).

Quantum-Chemical: Derived from quantum mechanics calculations.

For instance, a QSAR study on antitubercular agents found that descriptors like MLFER_S (molar refractivity), GATSe2 (Geary autocorrelation of lag 2, weighted by atomic Sanderson electronegativities), and SpMAD_Dzs (spectral mean absolute deviation from the diagonal of the Dzs matrix) were correlated with activity. nih.govresearchgate.net Identifying which descriptors positively or negatively impact activity provides direct insight for rational drug design.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor NameDescriptor TypeCorrelation with ActivityPhysicochemical Interpretation
MLFER_SElectronic / StericPositiveIndicates that higher polarizability may increase activity. nih.gov
SpMAD_DzsTopologicalNegativeRelates to molecular shape and branching; a negative correlation suggests specific spatial arrangements are unfavorable. researchgate.net
GATSe22D AutocorrelationPositiveReflects the distribution of electronegativity within the molecule. nih.gov
EstateVSA6Topological / ElectronicPositiveRelates to electrotopological state and van der Waals surface area contributions. researchgate.net

This table lists descriptors identified in QSAR studies of other heterocyclic compounds and explains their general significance. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is a powerful tool for calculating a wide range of molecular properties, providing deep insights into a compound's intrinsic reactivity, stability, and electronic behavior. For this compound, DFT calculations can elucidate its fundamental chemical nature. mdpi.com

Key parameters obtained from DFT calculations include:

Optimized Molecular Geometry: Predicts the most stable 3D arrangement of atoms, including bond lengths and angles. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy (E_HOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. mdpi.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Quantum Global Descriptors: Parameters like chemical potential (μ), electronegativity (χ), and chemical hardness (η) can be calculated from the HOMO and LUMO energies to quantify a molecule's reactivity profile. nih.gov

These calculations help rationalize observed experimental behavior and predict the sites within the molecule most likely to participate in chemical reactions or biological interactions. mdpi.com

Table 4: Key Molecular Properties from DFT Calculations

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyE_HOMOIndicates electron-donating ability; higher energy means a better electron donor. mdpi.com
Lowest Unoccupied Molecular Orbital EnergyE_LUMOIndicates electron-accepting ability; lower energy means a better electron acceptor. mdpi.com
Energy GapΔEReflects chemical reactivity and stability; a smaller gap implies higher reactivity.
Chemical PotentialμMeasures the tendency of electrons to escape from a system. nih.gov
Electrophilicity IndexωQuantifies the propensity of a molecule to accept electrons. mdpi.com

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity and interactions. Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like this compound. Such analyses typically involve the calculation of molecular orbitals, electrostatic potential surfaces, and global reactivity descriptors.

A hypothetical DFT study of this compound could yield valuable data on its electronic landscape. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions indicate the molecule's propensity to donate or accept electrons, respectively. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. researchgate.net These include electronegativity (χ), which measures the tendency to attract electrons; chemical hardness (η), which indicates resistance to change in electron distribution; and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. A systematic study of these parameters can help in understanding the molecule's electronic structure and potential for chemical reactions. researchgate.net

Table 1: Hypothetical Electronic Properties and Global Reactivity Descriptors for this compound

ParameterValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap4.7 eVA measure of chemical reactivity and stability.
Electronegativity (χ)4.15 eVThe tendency of the molecule to attract electrons.
Chemical Hardness (η)2.35 eVResistance to change in electron distribution.
Electrophilicity Index (ω)3.67 eVA measure of the molecule's ability to act as an electrophile.

This table presents hypothetical data to illustrate the output of a DFT analysis.

Conformational Energetics and Stability Assessment

The three-dimensional shape of a molecule, or its conformation, is critical for its biological activity, as it dictates how the molecule can interact with a biological target. The morpholine-3,5-dione (B1583248) ring in this compound can adopt various conformations, and the pyridinylmethyl substituent will also have rotational freedom.

Computational methods can be employed to perform a systematic conformational search to identify the low-energy conformations of the molecule. By calculating the relative energies of these different conformers, it is possible to determine the most stable, and likely most populated, three-dimensional structures. A detailed conformational study, supported by techniques like NMR J-based analysis in experimental settings, can reveal the preferential puckering of the six-membered ring. rsc.org This understanding is crucial for designing molecules that can fit optimally into a specific binding site.

Table 2: Hypothetical Relative Energies of Different Conformers of this compound

ConformerRing PuckerDihedral Angle (°C) (C-C-N-C)Relative Energy (kcal/mol)
1Chair600.00
2Twist-Boat305.5
3Boat06.8
4Half-Chair452.1

This table provides a hypothetical conformational analysis, illustrating the energy differences between possible shapes of the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis of Ligand-Target Complexes

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of a ligand when it binds to a biological target, such as a protein. nih.gov An MD simulation can provide atomic-level insights into the stability of the ligand-protein complex over time, the nature of the intermolecular interactions, and the conformational changes that may occur upon binding. nih.gov

In a hypothetical scenario where this compound is docked into the active site of a target protein, an MD simulation would be performed to assess the stability of this complex. nih.gov Key parameters analyzed during the simulation include the root-mean-square deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which reveals the flexibility of different parts of the protein. researchgate.net The simulation would also detail the hydrogen bonds and other non-covalent interactions that contribute to the binding affinity. nih.gov

Table 3: Hypothetical MD Simulation Analysis of a this compound-Protein Complex

Simulation Time (ns)Average Protein RMSD (Å)Average Ligand RMSD (Å)Key Interacting Residues
0-201.50.8ASP129, LYS67, TYR130
20-401.81.1LYS67, PHE198
40-602.11.5ASP129, TYR130
60-802.01.4ASP129, LYS67
80-1002.21.6TYR130, PHE198

This table presents hypothetical results from an MD simulation, showing the stability and key interactions of the ligand-protein complex over time.

Virtual Screening and In Silico Lead Optimization Strategies for Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov The chemical structure of this compound can serve as a starting point, or "scaffold," for a virtual screening campaign to discover novel and potentially more potent analogues.

In such a campaign, a library of compounds with structural similarity to the parent molecule would be computationally docked into the binding site of a target protein. The compounds would be ranked based on their predicted binding affinity, or "docking score." researchgate.net The top-ranked compounds, or "hits," can then be selected for further in silico optimization. This lead optimization process involves making small chemical modifications to the hit compounds and re-evaluating their binding affinity and other drug-like properties, such as ADME (absorption, distribution, metabolism, and excretion) characteristics. mdpi.com This iterative process of design, evaluation, and refinement can lead to the identification of promising new drug candidates.

Table 4: Hypothetical Results from a Virtual Screening Campaign for Analogues of this compound

Compound IDModification on Pyridine RingModification on Morpholine RingPredicted Binding Affinity (kcal/mol)
Analogue 12-ChloroNone-8.5
Analogue 23-MethoxyNone-8.2
Analogue 3NoneN-methyl-7.9
Analogue 42-ChloroN-methyl-9.1
Analogue 53-TrifluoromethylNone-9.5

This table shows hypothetical results from a virtual screening, illustrating how structural modifications can influence the predicted binding affinity of analogues.

Structure Activity Relationship Sar and Rational Design of 4 Pyridin 4 Ylmethyl Morpholine 3,5 Dione Analogues

Impact of Substituents on the Pyridine (B92270) Ring Moiety

Effect of Alkyl, Aryl, and Halogen Substitutions

The introduction of alkyl, aryl, and halogen substituents onto the pyridine ring of 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione analogues can profoundly impact their biological activity. While specific SAR data for this exact scaffold is limited, general principles from related pyridine derivatives offer valuable insights.

Alkyl Substitutions: Small alkyl groups, such as a methyl group, can influence activity through steric and electronic effects. For instance, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the position of the methyl group on the pyridine ring was found to be a determinant of analgesic and anti-inflammatory activity. mdpi.come3s-conferences.org

Halogen Substitutions: Halogens are frequently used in medicinal chemistry to modulate a compound's physicochemical properties. The introduction of halogens can affect a molecule's lipophilicity, metabolic stability, and binding interactions. nih.gov However, in some pyridine derivatives, the presence of halogen atoms has been associated with lower antiproliferative activity. nih.gov

Table 1: Hypothetical Impact of Pyridine Ring Substitutions on Activity

Substituent Type Position on Pyridine Ring Potential Impact on Activity
Alkyl (e.g., Methyl) 2- or 6- May introduce steric hindrance, potentially affecting binding affinity.
Alkyl (e.g., Methyl) 3- or 5- Could fine-tune electronic properties and lipophilicity.
Aryl (e.g., Phenyl) Various May enhance activity through additional binding interactions (e.g., pi-stacking).

Influence of Heteroatom and Functional Group Substitutions

Studies on other pyridine-containing compounds have shown that electron-donating groups (like methoxy) and electron-withdrawing groups can have varied effects on activity, depending on the specific biological target. nih.gov For example, in some series of pyridine derivatives, the presence of methoxy (B1213986) groups has been linked to increased antiproliferative activity. nih.gov The introduction of groups capable of hydrogen bonding, such as hydroxyl or amino groups, can also be a key determinant of a compound's efficacy. nih.gov

Modifications to the Morpholine-3,5-dione (B1583248) Core

The morpholine-3,5-dione moiety serves as a crucial scaffold in the target compound. Modifications to this core, both at the ring nitrogen and the dione (B5365651) system, are expected to have a significant impact on the molecule's biological profile.

Variations at the Morpholine (B109124) Ring Nitrogen (N-substitution)

The nitrogen atom of the morpholine ring in the parent compound is substituted with a pyridin-4-ylmethyl group. In designing analogues, altering the nature of this substituent is a key strategy. While the prompt focuses on this compound, general SAR principles for N-substituted morpholines indicate that the nature of this substituent is critical for activity. For instance, in a series of morpholine-bearing quinoline (B57606) derivatives, the N-phenylamino group was found to be important for their cholinesterase inhibitory activity. mdpi.com

Modifications at the Dione System (e.g., C-substitution)

The dione system of the morpholine-3,5-dione core presents opportunities for structural modification, such as substitution at the carbon atoms of the ring. General SAR studies on morpholine derivatives have highlighted the importance of substitutions on the morpholine ring itself. For example, the introduction of an alkyl group at the C-3 position of the morpholine ring has been shown to increase anticancer activity in some contexts. researchgate.net Furthermore, C-4 substituted phenyl and 4-hydroxy substitutions on the morpholine ring have been reported as favorable for activity in other series. researchgate.nete3s-conferences.org

Table 2: Potential Impact of Morpholine-3,5-dione Core Modifications

Modification Position Potential Impact on Activity
C-substitution (Alkyl) C-3 May lead to an increase in certain biological activities (e.g., anticancer). researchgate.net

Linker Modifications Between the Pyridine and Morpholine-3,5-dione Moieties

The methylene (B1212753) (-CH2-) group that connects the pyridine ring and the morpholine-3,5-dione core is a critical element that dictates the spatial relationship between these two key pharmacophores. Altering the length, rigidity, and chemical nature of this linker can significantly influence how the molecule presents itself to its biological target.

Bioisosteric Replacements and Scaffold Hopping Approaches for Enhanced Activity

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to design new analogues with improved biological activity and physicochemical properties. These approaches involve modifying the core structure of a lead compound, such as this compound, to explore new chemical space and overcome limitations of the original molecule.

Bioisosteric Replacements

Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, leading to a compound with similar biological activity. For this compound, several bioisosteric replacements can be envisioned to enhance its activity.

One potential area for modification is the pyridine ring. The nitrogen atom in the pyridine ring is crucial for forming hydrogen bonds with target proteins. Replacing the pyridine ring with other nitrogen-containing heterocycles could lead to improved interactions. For instance, pyrimidine (B1678525) or pyrazine (B50134) rings could be considered as bioisosteres. Research on pyrazol-4-yl-pyridine derivatives has shown that modifications to the pyridine ring can significantly impact the compound's allosteric modulation capabilities. nih.gov

Original Moiety Potential Bioisosteric Replacement Rationale for Replacement
Pyridine RingPyrimidine, Pyrazine, ThiazoleTo modulate basicity, hydrogen bonding capacity, and metabolic stability.
Morpholine-3,5-dionePiperidine-2,6-dione, Hydantoin, ThiazolidinedioneTo alter ring conformation, polarity, and pharmacokinetic properties.
Methylene LinkerCarbonyl, Ether, AmideTo introduce conformational constraints and alter flexibility.

Scaffold Hopping

Scaffold hopping is a more drastic approach where the central core of the molecule is replaced with a structurally different scaffold that maintains the original spatial arrangement of the key functional groups. nih.govnih.gov This strategy is particularly useful for discovering novel chemical series with improved intellectual property positions and potentially better drug-like properties. The morpholine scaffold itself is a frequent component in bioactive molecules due to its favorable pharmacokinetic profile. researchgate.net

For this compound, a scaffold hopping strategy could involve replacing the morpholine-3,5-dione ring with other scaffolds that can present the pyridin-4-ylmethyl group in a similar orientation. Examples of potential new scaffolds could include spirocyclic systems or other heterocyclic rings that can mimic the three-dimensional structure of the original compound. nih.gov For instance, the discovery of furano[2,3-d]pyrimidine amides as potent Notum inhibitors was achieved through a scaffold-hopping approach from thienopyrimidine acids. nih.gov

A series of 3-morpholine linked aromatic amino substituted 1H-indoles were designed as novel Kv1.5 channel inhibitors based on target-ligand interaction analysis, demonstrating a successful application of rational design involving the morpholine scaffold. nih.govfrontiersin.org

Original Scaffold Potential Hopped Scaffold Key Pharmacophoric Features to Retain
Morpholine-3,5-dioneSpiro[indoline-3,5'-pyrroline]-2,2'-dioneSpatial orientation of the pyridinylmethyl group and hydrogen bond acceptors.
Morpholine-3,5-dioneFused heterocyclic systems (e.g., benzothiazine)Relative positions of aromatic and hydrogen-bonding moieties.
Morpholine-3,5-dioneOpen-chain analoguesKey interaction points with the target protein.

Pharmacophore Modeling and Design Principles for Novel this compound Analogues

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model for this compound analogues would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Pharmacophore Model Development

A pharmacophore model can be developed based on the structure of a known ligand-protein complex or by aligning a set of active molecules and extracting their common features. For this compound, a likely pharmacophore model would consist of:

An aromatic feature: corresponding to the pyridine ring.

A hydrogen bond acceptor: the nitrogen atom in the pyridine ring.

Two hydrogen bond acceptors: the carbonyl oxygen atoms in the morpholine-3,5-dione ring.

A hydrophobic feature: the methylene linker and parts of the morpholine ring.

Design Principles for Novel Analogues

Once a pharmacophore model is established, it can be used as a template to design novel analogues with potentially improved activity. The design principles would focus on:

Maintaining Key Interactions: Any new analogue should retain the essential pharmacophoric features and their spatial arrangement to ensure binding to the target.

Introducing Novel Interactions: New functional groups can be added to the scaffold to form additional favorable interactions with the target protein, thereby increasing potency.

Optimizing Physicochemical Properties: Modifications can be made to improve properties such as solubility, membrane permeability, and metabolic stability, which are crucial for in vivo efficacy. Studies on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides have shown that the mutual arrangement of the benzothiazine and pyridine fragments can influence analgesic and anti-inflammatory activity. mdpi.comresearchgate.net

Illustrative Pharmacophore-Based Design

Pharmacophoric Feature Structural Element in this compound Potential Modification for Novel Analogues
Aromatic Ring & H-bond AcceptorPyridine RingSubstitution on the pyridine ring with electron-donating or withdrawing groups to modulate electronics and steric bulk.
Hydrogen Bond AcceptorsCarbonyl groups of Morpholine-3,5-dioneReplacement of one carbonyl with a thiocarbonyl or other bioisosteric groups to alter hydrogen bonding strength.
Hydrophobic LinkerMethylene groupIntroduction of alkyl substituents on the methylene bridge to explore new hydrophobic pockets in the binding site.

The design and synthesis of novel lapatinib (B449) derivatives, which are kinase inhibitors, have benefited from such pharmacophore-based approaches, leading to compounds with high purity and well-characterized structures. mdpi.com Similarly, the development of novel morpholine scaffolds as selective dopamine (B1211576) D3 receptor antagonists has utilized molecular docking simulations, a related computational technique. nih.gov

By integrating these rational design principles, researchers can efficiently navigate the chemical space around the this compound scaffold to develop new and improved therapeutic agents.

Mechanistic Investigations and Biological Target Identification for 4 Pyridin 4 Ylmethyl Morpholine 3,5 Dione and Its Analogues

Enzyme Inhibition Studies (In Vitro)

The morpholine-3,5-dione (B1583248) scaffold is a recurring motif in medicinal chemistry, investigated for a variety of biological activities. However, specific data on the direct inhibitory effects of 4-(pyridin-4-ylmethyl)morpholine-3,5-dione against many common enzyme targets remain limited in publicly accessible literature.

Kinase Inhibition Profiles (e.g., PI3K, mTOR, CDK, EGFR, B-Raf, MEK)

Protein kinases are crucial regulators of cellular processes, and their inhibition is a key strategy in modern pharmacology. While various heterocyclic compounds are recognized as kinase inhibitors, specific inhibitory data for this compound against a broad panel of kinases such as PI3K, mTOR, CDKs, EGFR, B-Raf, or MEK are not extensively documented in the reviewed literature.

Research into related structural classes, such as pyrazolo-quinazoline derivatives and other biaryl compounds, has shown activity against various kinases, but these compounds are not direct analogues of the morpholine-3,5-dione core. google.comunav.edu The broader class of morpholine (B109124) derivatives has been explored in the context of drug design, with some targeted therapies acting as kinase inhibitors, but specific data for the 4-(pyridin-4-ylmethyl) derivative is absent. unav.edu

Table 1: Kinase Inhibition Profile of this compound

Kinase Target IC50 / Inhibition Data Source
PI3K Data not available N/A
mTOR Data not available N/A
CDK Data not available N/A
EGFR Data not available N/A
B-Raf Data not available N/A

Hydrolase Enzyme Inhibition (e.g., α-glucosidase, Urease, Acetylcholinesterase (AChE), Monoamine Oxidase (MAO))

Hydrolases represent a diverse class of enzymes that are targets for various therapeutic interventions. While some novel 3-aminobenzofuran derivatives have been synthesized and shown to be potent inhibitors of acetylcholinesterase (AChE), specific studies detailing the inhibitory activity of this compound against AChE or other hydrolases like α-glucosidase, urease, or monoamine oxidase (MAO) are not found in the available literature. researchgate.net The activation of platelet-activating factor hydrolase has been noted for nicotine (B1678760) and cotinine, but this is not directly related to the subject compound. researchgate.net

Table 2: Hydrolase Enzyme Inhibition by this compound

Hydrolase Target IC50 / Inhibition Data Source
α-Glucosidase Data not available N/A
Urease Data not available N/A
Acetylcholinesterase (AChE) Data not available N/A

Other Enzyme Systems (e.g., Topoisomerase, Indoleamine 2,3-dioxygenase 1 (IDO1), Aldoketo Reductase 1C3 (AKR1C3), Dipeptidyl Peptidase 4 (DPP-4))

Investigations into other enzyme systems have occasionally included related heterocyclic structures. For instance, certain substituted biaryl compounds have been developed as inhibitors of Indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation. google.com However, these are not direct analogues of this compound. There is no specific data available from the reviewed scientific literature on the inhibitory action of this compound itself on topoisomerases, IDO1, AKR1C3, or DPP-4.

Table 3: Inhibition of Other Enzyme Systems by this compound

Enzyme Target IC50 / Inhibition Data Source
Topoisomerase Data not available N/A
Indoleamine 2,3-dioxygenase 1 (IDO1) Data not available N/A
Aldoketo Reductase 1C3 (AKR1C3) Data not available N/A

Mycobacterial ATP Synthase and Enoyl-Acyl Carrier Protein (ACP) Reductase Inhibition

The emergence of resistant strains of Mycobacterium tuberculosis has spurred research into new antibacterial agents. researchgate.net While some complex alkaloids and synthetic isoquinolinequinones have demonstrated inhibitory activity against Mycobacterium species, there is a lack of specific published data on the inhibition of key mycobacterial enzymes like ATP synthase or Enoyl-Acyl Carrier Protein (ACP) Reductase by this compound. scribd.com

Table 4: Mycobacterial Enzyme Inhibition by this compound

Mycobacterial Enzyme Target IC50 / Inhibition Data Source
ATP Synthase Data not available N/A

Receptor Interaction Studies

Directly measuring the interaction of a ligand with its receptor is fundamental to understanding its mechanism of action. This typically involves binding assays to determine affinity (e.g., Kᵢ, Kₑ) and receptor occupancy.

Ligand-Receptor Binding Assays and Affinity Determination

Based on the available scientific literature, no specific ligand-receptor binding assays have been published for this compound. While studies have reported the binding affinities of other compounds, such as lobeline, to vesicular monoamine transporter 2 (VMAT2), these are not structurally related to the compound of interest. researchgate.net Therefore, its affinity and selectivity for any specific biological receptor remain undetermined.

Table 5: Receptor Binding Affinity of this compound

Receptor Target Binding Affinity (Kᵢ, Kₑ, etc.) Source

Modulation of Specific Receptor Pathways (e.g., Cannabinoid Receptors, Muscarinic Receptors, σ1/σ2 Receptors)

The interaction of therapeutic compounds with specific receptor pathways is a cornerstone of pharmacological research. While direct evidence for the modulation of cannabinoid and muscarinic receptors by this compound is not extensively documented in the available literature, the structural motifs of the compound suggest a potential for interaction with various receptor systems, particularly sigma (σ) receptors.

Cannabinoid Receptors (CB1 and CB2): The cannabinoid receptor system, comprising primarily CB1 and CB2 subtypes, is a significant target in drug discovery. CB1 receptors are abundant in the central nervous system (CNS) and are involved in modulating neurotransmitter release, while CB2 receptors are found mainly on immune cells and modulate cytokine release. nih.gov Both are G-protein coupled receptors that influence adenylate cyclase and ion channel activity. nih.gov The development of ligands for these receptors is an active area of research, with various scaffolds, such as pyrazole (B372694) and pyridazinone derivatives, being investigated for their potential as CB1 antagonists or selective CB2 receptor inverse agonists. nih.govnih.gov

Muscarinic Receptors (M1-M5): The five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5) are G-protein coupled receptors involved in numerous physiological functions. researchgate.netnih.gov M1, M3, and M5 receptors typically couple through Gq/11 to stimulate phosphoinositide hydrolysis, while M2 and M4 receptors couple through Gi/o to inhibit adenylyl cyclase. nih.gov These receptors are targets for treating a range of conditions, and various agonists and antagonists have been developed. researchgate.netnih.gov For instance, antagonists that block M3 receptors can impede the drainage of aqueous humor in the eye. nih.gov

σ1 and σ2 Receptors: Sigma receptors, classified as σ1 and σ2, represent unique protein targets. The σ1 receptor is an intracellular chaperone located at the endoplasmic reticulum (ER)-mitochondrion interface, where it regulates calcium signaling and modulates a variety of ion channels and kinases. nih.gov It has been implicated in numerous neurological and psychiatric disorders. nih.govnih.gov

The σ2 receptor, identified as the transmembrane protein 97 (TMEM97), is highly expressed in proliferating tumor cells, including those from gliomas, neuroblastomas, and carcinomas of the breast and prostate. sigmaaldrich.commdpi.com This overexpression has made it a promising target for cancer therapy and imaging. mdpi.comnih.gov Notably, σ2-selective agonists have been demonstrated to induce apoptotic cell death in glioma cell lines. sigmaaldrich.com The mechanism may involve the modulation of intracellular calcium. sigmaaldrich.com Given the high density of σ2 receptors in various tumor cell lines, ligands targeting this receptor are under active investigation as potential anticancer agents. sigmaaldrich.comupenn.edu

Cellular Pathway Modulation (In Vitro)

Apoptosis Induction Mechanisms and Pathways

Apoptosis, or programmed cell death, is a critical pathway for the elimination of damaged or cancerous cells. A key strategy in cancer chemotherapy is the induction of apoptosis in tumor cells. Research into structurally related compounds provides insight into potential mechanisms. For example, σ2 receptor agonists have been shown to induce apoptosis in C6 glioma cell lines, suggesting a potential pathway for compounds targeting this receptor. sigmaaldrich.com Furthermore, studies on certain pyridine-quinoline hybrids, which share a pyridine (B92270) moiety, have demonstrated an ability to induce apoptosis through the activation of effector caspases 3 and 7, which are key executioners of the apoptotic process. nih.gov

Cell Cycle Regulation and Phase Arrest Studies

The cell cycle is a fundamental process that governs cell division and proliferation. Many anticancer agents exert their effects by interfering with the cell cycle, leading to a halt in proliferation, known as cell cycle arrest. This arrest can occur at various checkpoints (e.g., G1/S or G2/M), preventing the cell from proceeding to the next phase of division and often leading to apoptosis. For example, studies on certain hydrazone derivatives have shown significant antitumor activity, and their mechanism often involves inducing cell cycle arrest at specific phases, which is a common approach for evaluating the antiproliferative effects of new chemical entities. nih.gov

Inhibition of Cell Proliferation in Various Cell Lines

The antiproliferative activity of a compound is a primary indicator of its potential as an anticancer agent. This is typically assessed by measuring the half-maximal inhibitory concentration (IC50) in various cancer cell lines. While direct data for this compound is limited, research on its analogues containing pyridine or morpholine structures shows significant activity. For instance, a pyridine-linked triazolotriazine analogue demonstrated notable inhibitory activity against the HepG2 liver cancer cell line. reading.ac.uk Similarly, iodinated 4,4'-bipyridines have shown antiproliferative effects against melanoma cell lines, with the A375 cell line being particularly sensitive. nih.gov Thienopyrimidine derivatives have also been tested against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov

Table 1: Antiproliferative Activity of Structurally Related Compounds This table is interactive. You can sort the columns by clicking on the headers.

Compound Class/Analogue Cell Line Activity (IC50) Source
Pyridine-linked triazolotriazine (12g) HepG2 3.06 µM reading.ac.uk
Pyridine-linked triazolotriazine (12d) HT-29 9.6 µM reading.ac.uk
Pyridine-linked triazolotriazine (12f/g) MCF7 15.5-26.2 µM reading.ac.uk
4-Amino-thieno[2,3-d]pyrimidine (Cmpd 2) MCF-7 0.013 µM nih.gov
3,3',5,5'-Tetrachloro-2-iodo-4,4'-bipyridine A375 (Melanoma) Significant Activity nih.gov

Investigation of Molecular Mechanism of Action in Cellular Models

Based on the activity of analogous compounds and known receptor functions, the molecular mechanism of this compound likely involves multiple pathways. A primary hypothetical mechanism is the interaction with sigma receptors. Agonism at the σ2 receptor, which is overexpressed in many cancer types, is known to trigger apoptosis. sigmaaldrich.comnih.gov

Additionally, the σ1 receptor, acting as a molecular chaperone at the ER-mitochondrion membrane, regulates Ca2+ signaling between these organelles and interacts with various client proteins, including ion channels and kinases. nih.gov Modulation of this receptor could have significant downstream effects on cell survival and function. For example, the σ1 receptor agonist Pre084 has been shown to promote neuroprotection by increasing the expression of the chaperone BiP and glial cell line-derived neurotrophic factor (GDNF). nih.gov

Other potential mechanisms, suggested by studies on pyridine-containing hybrids, include the inhibition of protein kinases that are critical for cancer cell growth and survival, such as PIM-1 kinase. nih.gov The antiproliferative effects could also stem from the inhibition of other signaling molecules like epidermal growth factor receptor (EGFR) or HER2, which have been identified as targets for other heterocyclic compounds. nih.gov

Future Research Directions and Translational Perspectives for 4 Pyridin 4 Ylmethyl Morpholine 3,5 Dione

Exploration of Novel Biological Activities and Therapeutic Applications Beyond Current Findings

The structural components of 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione suggest a range of potential biological activities that warrant further investigation. The pyridine (B92270) scaffold is present in drugs with diverse therapeutic uses, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.govnih.gov Similarly, the morpholine-3,5-dione (B1583248) core is related to other heterocyclic diones, such as thiazolidinediones, which are known to interact with metabolic and inflammatory pathways. evitachem.comencyclopedia.pub

Future research should systematically screen this compound and its analogues against a broad panel of biological targets. Based on the activities of related scaffolds, promising areas for exploration include:

Antiproliferative Activity: Many pyridine derivatives have shown cytotoxicity against various cancer cell lines. nih.govrsc.org Investigating the effect of this compound on cell lines such as lung (A549), colon (SW620), and prostate (PC3) cancer could reveal potential anticancer applications. mdpi.comnih.gov

Antimicrobial and Antiviral Effects: The pyridine moiety is a key component of several antibacterial and antiviral drugs. nih.govresearchgate.net Screening against a panel of Gram-positive and Gram-negative bacteria, as well as various DNA and RNA viruses, could identify new infectious disease applications. mdpi.com

Metabolic Diseases: Analogous heterocyclic structures, like thiazolidin-2,4-diones, are known to target peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism. evitachem.comencyclopedia.pub Exploring the potential of this compound derivatives as modulators of these or related metabolic pathways could lead to treatments for conditions like type 2 diabetes.

Development of Advanced and Efficient Synthetic Routes for Scalable Production

The translation of a compound from a laboratory curiosity to a therapeutic candidate depends on the ability to produce it efficiently and economically on a large scale. While specific synthetic routes for this compound are not extensively detailed in public literature, general methods for creating N-substituted morpholines and related heterocycles can be adapted and optimized. researchgate.netmdpi.com

Future research should focus on developing novel synthetic strategies that improve upon existing methods. Key objectives for this research include:

Increased Yield and Purity: Optimizing reaction conditions, such as solvents, catalysts, and temperature, to maximize the yield and minimize the formation of byproducts. researchgate.netresearchgate.net

Green Chemistry: Employing environmentally benign solvents (like water), reducing chemical waste, and designing one-pot reactions to enhance the sustainability of the synthesis. nih.govmdpi.com

A potential synthetic approach could involve the reaction of a suitable morpholine-3,5-dione precursor with 4-(chloromethyl)pyridine (B78701) or a related electrophile. The table below conceptualizes a comparison between a traditional and a prospective advanced synthetic route.

FeatureTraditional Synthetic RouteAdvanced Synthetic Route (Conceptual)
Starting Materials Multi-step process from basic precursorsReadily available morpholine-3,5-dione and pyridine derivatives
Reaction Type Step-wise condensation and substitutionOne-pot cyclocondensation or catalytic coupling
Catalyst May require stoichiometric reagentsUse of efficient, recyclable catalysts
Solvent Often uses volatile organic compounds (VOCs)Focus on green solvents like water or ethanol (B145695)
Purification Often requires column chromatographyDesigned for purification by crystallization
Overall Yield ModerateHigh
Scalability ChallengingDesigned for industrial scale-up

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of novel molecules. nih.govfrontiersin.org These computational tools can analyze vast datasets to predict the biological activity, physicochemical properties, and potential toxicity of new compounds before they are synthesized. nih.govresearchgate.net

For this compound, AI and ML can be applied in several ways:

De Novo Design: Generative AI models can design entirely new analogues by exploring the vast chemical space around the core scaffold. frontiersin.orgnih.gov These models can be trained to generate molecules with specific desired properties, such as high binding affinity for a target protein or improved drug-like characteristics. researchgate.net

Lead Optimization: Once a lead compound is identified, AI can suggest structural modifications to enhance its efficacy and reduce off-target effects. frontiersin.org This accelerates the iterative cycle of design, synthesis, and testing.

Predictive Modeling: AI models can be built to predict various properties (ADME - absorption, distribution, metabolism, and excretion) of designed analogues, helping to prioritize the most promising candidates for synthesis and experimental validation. nih.gov

The integration of AI can significantly reduce the time and cost associated with discovering new drug candidates based on the this compound scaffold. mdpi.com

Emerging Methodologies for Target Deconvolution and Validation of this compound Analogues

Identifying the specific molecular target of a bioactive compound is a critical but often challenging step in drug discovery. nih.gov This process, known as target deconvolution, is essential for understanding a drug's mechanism of action. tandfonline.com Several advanced methodologies can be applied to identify the protein targets of this compound and its analogues.

Emerging techniques for target deconvolution are broadly categorized as affinity-based, expression-based, and label-free methods. bohrium.comtechnologynetworks.com

MethodologyPrincipleApplication to Compound Analogues
Affinity Chromatography The compound (ligand) is immobilized on a solid support to capture its binding partners from cell lysates. Captured proteins are identified by mass spectrometry. tandfonline.comtechnologynetworks.comA "clickable" or linker-modified version of the analogue would be synthesized to enable immobilization.
Activity-Based Protein Profiling (ABPP) Uses reactive chemical probes to covalently label the active sites of specific enzyme families, allowing for the assessment of compound-induced changes in enzyme activity. bohrium.comIf analogues are found to be enzyme inhibitors, they could be converted into activity-based probes.
Thermal Proteome Profiling (TPP) Measures the changes in thermal stability of all cellular proteins upon ligand binding. Target proteins become more stable at higher temperatures when bound to the compound. nih.govThis label-free method can be directly applied using the unmodified analogue, providing an unbiased survey of potential targets in living cells.
Genetic Screening (e.g., CRISPR) Uses genetic tools to systematically knock out genes. Cells in which the drug's target has been knocked out may become resistant to the compound's effects. nih.govThis unbiased approach can identify essential genes for the compound's activity without requiring any chemical modification.

Applying a combination of these methods can provide a comprehensive understanding of how analogues of this compound exert their biological effects. nih.gov

Conceptual Research on Potential for Combination Therapies Involving this compound Derivatives

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology and infectious diseases. The rationale is to achieve synergistic effects, overcome drug resistance, or reduce toxicity by targeting multiple pathways simultaneously.

Given the diverse biological activities associated with the pyridine scaffold, derivatives of this compound are conceptually well-suited for combination therapies. researchgate.net For example, if a derivative is found to have modest anticancer activity, it could be combined with a standard-of-care chemotherapeutic agent. The pyridine moiety itself can possess chelating properties, which has been explored for creating binary agents that combine targeting and cytotoxic effects in a single molecule. researchgate.net

Future conceptual research should focus on designing rational combination strategies. This involves:

Elucidating the Mechanism of Action: A clear understanding of the primary target and pathway affected by the derivative (as determined by methods in section 7.4).

Identifying Synergistic Partners: Selecting existing drugs that target complementary or parallel pathways. For instance, if the derivative inhibits a specific kinase, it could be paired with another agent that blocks a different node in the same signaling cascade.

Preclinical Modeling: Testing the proposed combinations in vitro on relevant cell lines and subsequently in vivo in animal models to validate the synergistic effects and assess the therapeutic window.

By exploring these future research directions, the full therapeutic potential of the this compound scaffold can be systematically uncovered and translated into novel treatments.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione, and what key reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring followed by coupling with morpholine-3,5-dione derivatives. A common approach includes:

  • Step 1 : Activation of pyridine via halogenation or alkylation (e.g., using Friedel-Crafts conditions) .
  • Step 2 : Nucleophilic substitution to attach the morpholine-dione moiety under basic conditions (e.g., K₂CO₃ in DMF) .
  • Critical Conditions : Temperature control (60–80°C) to avoid side reactions, anhydrous solvents to prevent hydrolysis, and stoichiometric precision for intermediates .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Identifies proton environments (e.g., pyridine aromatic protons at δ 8.5–9.0 ppm, morpholine-dione methylene at δ 3.5–4.0 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1750 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS [M+H]⁺ peak matching theoretical mass) .

Q. What stability considerations are critical for handling this compound under varying experimental conditions?

  • Methodological Answer : Stability depends on:

Condition Effect Recommendation
pH < 3 Hydrolysis of morpholine-dione ringUse neutral buffers during biological assays
Temperature > 80°C Decomposition observed via TGAStore at 4°C in inert atmosphere
Light Exposure Photooxidation of pyridineUse amber vials and UV-protected environments

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the yield of this compound during multi-step synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF may reduce side reactions .
  • In Situ Monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .
  • Yield Improvement : Reported yields range from 40–68%; recrystallization in ethanol increases purity to >95% .

Q. How can researchers resolve contradictions in NMR data when analyzing derivatives of this compound?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing pyridine protons from morpholine-dione methylenes) .
  • Deuteration Studies : Exchangeable protons (e.g., NH in derivatives) can be identified via D₂O shake tests .
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., 4-(3,5-dichloropyridin-2-yl)morpholine δ values) .

Q. What computational methods support the structural elucidation of this compound and its intermediates?

  • Methodological Answer :

  • DFT Calculations : Predict vibrational frequencies (IR) and NMR chemical shifts (e.g., B3LYP/6-31G* basis set) .
  • Molecular Docking : Models interactions with biological targets (e.g., antimicrobial enzymes) to guide functionalization .

Q. What strategies are employed to evaluate the biological activity of this compound, particularly in antimicrobial assays?

  • Methodological Answer :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; IC₅₀ values correlate with electron-withdrawing substituents on the pyridine ring .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
  • Mechanistic Studies : ROS generation and membrane disruption assays (e.g., propidium iodide uptake) .

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